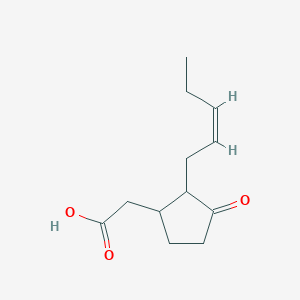

(+/-)-Jasmonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Jasmonic Acid: A Technical Guide

An In-depth Exploration of the Discovery, Characterization, and Elucidation of the Jasmonic Acid Signaling Pathway for Researchers, Scientists, and Drug Development Professionals.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-derived plant hormones that play pivotal roles in regulating a wide array of physiological and developmental processes. These oxylipins are central to plant defense against herbivores and pathogens, and they mediate responses to numerous abiotic stresses. Furthermore, jasmonates are integral to developmental processes ranging from seed germination and root growth to flowering and senescence. This technical guide provides a comprehensive overview of the historical milestones in jasmonic acid research, from its initial discovery as a fragrant compound to the detailed molecular understanding of its signaling pathway. The guide includes summaries of key quantitative data, detailed experimental protocols from foundational studies, and visual diagrams of critical pathways and workflows to offer a thorough resource for professionals in plant biology and drug development.

Discovery and Initial Characterization

The story of jasmonic acid begins not with the acid itself, but with its volatile methyl ester, a key component of jasmine's characteristic scent.

The Fragrant Origin: Methyl Jasmonate

In 1962, Swiss chemist Édouard Demole and his colleagues isolated methyl jasmonate (MeJA) from the essential oil of Jasminum grandiflorum[1][2][3]. This discovery marked the first identification of a jasmonate family member and led to the determination of its molecular structure[1].

Isolation of Jasmonic Acid

Nearly a decade later, in 1971, Aldridge and colleagues isolated the free acid, jasmonic acid (JA), from a fungal source, the culture filtrate of Lasiodiplodia theobromae[1][2]. This work demonstrated that jasmonates were not exclusive to the plant kingdom.

Uncovering the Biological Function

Following its discovery, researchers began to investigate the physiological effects of jasmonic acid on plants, gradually revealing its role as a potent signaling molecule.

A Promoter of Senescence

One of the first biological activities attributed to jasmonates was their senescence-promoting effect. In 1980, Ueda and Kato demonstrated that methyl jasmonate could accelerate senescence in detached oat leaves[4]. This finding provided the first evidence of jasmonates acting as plant growth regulators.

A Key Player in Plant Defense

A landmark discovery in the early 1990s established the central role of jasmonic acid in plant defense. Farmer and Ryan demonstrated that airborne methyl jasmonate could induce the synthesis of proteinase inhibitors in tomato plants[4][5]. This was a critical finding, suggesting that jasmonates act as signaling molecules in the wound response, helping to protect plants from herbivorous insects. This research also highlighted the potential for inter-plant communication via volatile jasmonate signals[5].

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of jasmonic acid was elucidated by Vick and Zimmermann in 1984[4]. They determined that JA is synthesized from linolenic acid via the octadecanoid pathway, a series of enzymatic reactions occurring in the chloroplasts and peroxisomes. This discovery provided a biochemical foundation for understanding how JA is produced in response to various stimuli.

The Jasmonic Acid Signaling Pathway

Understanding how the jasmonic acid signal is perceived and transduced within the cell to elicit a response has been a major focus of research. The core components of this pathway have been identified, revealing an elegant mechanism of de-repression.

In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins act as repressors by binding to and inhibiting various transcription factors, including MYC2. Following a stress signal, such as wounding or herbivory, the biosynthesis of jasmonic acid is triggered, leading to an accumulation of its biologically active form, jasmonoyl-L-isoleucine (JA-Ile). JA-Ile then acts as a molecular glue, facilitating the interaction between the JAZ repressors and an F-box protein, COI1 (CORONATINE INSENSITIVE 1). COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the JAZ repressor releases the transcription factor (e.g., MYC2), allowing it to activate the expression of a suite of jasmonate-responsive genes, which in turn orchestrate various defense and developmental responses.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on jasmonic acid.

Table 1: Jasmonic Acid Production in Fungal Culture

| Organism | Culture Conditions | JA Concentration | Reference |

|---|

| Lasiodiplodia theobromae | Surface culture in Czapek medium | ~500 mg/L |[6][7] |

Table 2: Effective Concentrations of Methyl Jasmonate in Bioassays

| Bioassay | Plant Species | MeJA Concentration | Observed Effect | Reference |

|---|

| Leaf Senescence | Avena sativa (Oat) | 1.0 - 2.5 µg/mL | Promotion of senescence; counteracted the anti-senescence effect of kinetin. |[3] |

Table 3: Endogenous Jasmonic Acid Levels in Plant Tissue

| Plant Species | Tissue State | JA Level Change | Reference |

|---|

| Arabidopsis thaliana | Senescing leaves vs. non-senescing leaves | ~4-fold higher in senescing leaves |[8][9] |

Key Experimental Protocols

Detailed experimental protocols from the seminal papers are crucial for understanding and replicating historical findings. While the full original articles are not always readily accessible, the following represents a reconstruction of the key methodologies based on available information.

Protocol for Isolation of Jasmonic Acid from Fungal Culture (Based on Aldridge et al., 1971)

This protocol describes a general method for the extraction and purification of jasmonic acid from the culture filtrate of Lasiodiplodia theobromae.

-

Fungal Culture : Lasiodiplodia theobromae is grown in a liquid medium, such as Czapek-Dox broth, under appropriate temperature and aeration conditions for an extended period to allow for the secretion of secondary metabolites.

-

Filtration : The fungal mycelium is separated from the liquid culture medium by filtration through cheesecloth or a similar filter material. The resulting liquid is the culture filtrate containing jasmonic acid.

-

Acidification : The culture filtrate is acidified to approximately pH 3.0 with a mineral acid (e.g., hydrochloric acid). This step ensures that the jasmonic acid is in its protonated, less polar form, which is more soluble in organic solvents.

-

Solvent Extraction : The acidified filtrate is repeatedly extracted with an immiscible organic solvent, such as ethyl acetate. The jasmonic acid partitions into the organic phase.

-

Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure using a rotary evaporator to yield a crude oily residue.

-

Purification : The crude extract is further purified by column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate jasmonic acid from other metabolites. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing pure jasmonic acid.

Oat Leaf Senescence Bioassay (Based on Ueda and Kato, 1980)

This bioassay is a classic method to determine the senescence-promoting activity of a substance.

-

Plant Material : Oat seeds (Avena sativa) are germinated and grown in the dark for approximately 7-8 days.

-

Leaf Excision : The apical 3-4 cm segments are excised from the primary leaves of the etiolated seedlings.

-

Incubation : Batches of leaf segments (e.g., 10 segments) are floated on a test solution in a petri dish. The test solution consists of a buffer (e.g., phosphate (B84403) buffer) containing the compound to be assayed (e.g., methyl jasmonate at various concentrations). A control group is incubated in the buffer alone.

-

Incubation Conditions : The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 48-72 hours).

-

Assessment of Senescence : Senescence is quantified by measuring the degradation of chlorophyll (B73375). Chlorophyll is extracted from the leaf segments using a solvent like ethanol (B145695) or acetone, and its concentration is determined spectrophotometrically by measuring the absorbance at 665 nm. A lower chlorophyll content in the treated segments compared to the control indicates a senescence-promoting effect.

Conclusion

The journey of jasmonic acid from an aromatic component of jasmine oil to a well-characterized plant hormone is a testament to decades of meticulous research. The initial discoveries laid the groundwork for understanding its profound importance in plant defense and development. The subsequent elucidation of its complex biosynthetic and signaling pathways has provided a detailed molecular picture of how plants respond to their environment. For researchers and professionals in drug development and agriculture, this deep understanding of jasmonic acid's history and function offers valuable insights into the intricate chemical communication systems that govern plant life and provides a foundation for developing new strategies for crop protection and therapeutic intervention.

References

- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Jasmonate Induces Papain Inhibitor(s) in Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evidence Supporting a Role of Jasmonic Acid in Arabidopsis Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Signal: A Technical Guide to the Natural Sources and Occurrence of Jasmonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a pivotal role in plant growth, development, and defense.[1] First isolated from the fungus Lasiodiplodia theobromae and later from the essential oil of jasmine (Jasminum grandiflorum), jasmonates are now recognized as a major class of plant hormones.[2][3] Their ubiquitous presence across the plant kingdom, from algae to higher plants, underscores their fundamental importance in plant biology.[4] This technical guide provides an in-depth overview of the natural sources, occurrence, and quantification of jasmonic acid, along with a detailed look at its signaling pathway.

Natural Sources and Occurrence of Jasmonic Acid

Jasmonic acid is synthesized from α-linolenic acid, a fatty acid commonly found in chloroplast membranes, through the octadecanoid pathway.[5] Its distribution within a plant is not uniform, with concentrations varying significantly depending on the tissue type, developmental stage, and in response to environmental stimuli.

Occurrence in Plant Tissues

Generally, the highest levels of jasmonic acid are found in reproductive tissues and actively growing parts of the plant.[3][6] This includes flowers, developing fruits, and young leaves.[7][8] In contrast, mature leaves and roots typically exhibit lower basal levels of JA.[2][7] However, upon wounding or pathogen attack, JA levels can increase dramatically and rapidly, not only at the site of damage but also systemically throughout the plant.[9][10]

Occurrence in Different Plant Species

Jasmonic acid is a conserved signaling molecule found throughout the plant kingdom. Its presence has been documented in a wide range of species, from bryophytes and ferns to gymnosperms and angiosperms. Research has quantified endogenous JA levels in various model organisms and crop plants, providing insights into its physiological roles.

Occurrence in Other Organisms

Beyond the plant kingdom, jasmonic acid and its derivatives have been identified in certain fungi, including Lasiodiplodia theobromae and Fusarium oxysporum.[4] Some species of algae and cyanobacteria are also known to produce jasmonates.[4] The presence of JA in these microorganisms suggests an ancient evolutionary origin of this signaling molecule.

Quantitative Data on Jasmonic Acid Occurrence

The following table summarizes the endogenous levels of jasmonic acid in various plant species and tissues under control or basal conditions. It is important to note that these values can fluctuate significantly based on environmental conditions and developmental stages.

| Plant Species | Tissue | Jasmonic Acid Concentration (ng/g Fresh Weight) | Reference |

| Arabidopsis thaliana | Non-senescing Leaves | 5.8 (27.7 pmol/g) | [11] |

| Arabidopsis thaliana | Early Senescing Leaves | 27.3 (130.0 pmol/g) | [11] |

| Arabidopsis thaliana | Roots (Control) | ~5 | [12] |

| Arabidopsis thaliana | Shoots (Control) | ~10 | [12] |

| Glycine max (Soybean) | Young Leaves | High | [8] |

| Glycine max (Soybean) | Flowers | Highest | [8] |

| Glycine max (Soybean) | Fruit (Pericarp) | Highest | [8] |

| Glycine max (Soybean) | Hypocotyl Hook | High | [8] |

| Glycine max (Soybean) | Unwounded Leaves | ~20 | [13] |

| Oryza sativa (Rice) | Leaves (Control) | ~15 | [14][15] |

| Solanum lycopersicum (Tomato) | Unwounded Leaves | ~490 (230 pmol/g) | [16] |

| Zea mays (Maize) | Leaf 1 (Tip) | ~150 | [17] |

| Zea mays (Maize) | Leaf 6 | ~18 | [17] |

| Zea mays (Maize) | Leaf 8 | ~4.5 | [17] |

| Populus (Hybrid Poplar) | Leaves | 2600 | [18] |

Experimental Protocols for Jasmonic Acid Analysis

The accurate quantification of jasmonic acid from plant tissues requires robust and sensitive analytical methods. The following is a generalized protocol combining common steps from established methodologies for JA extraction, purification, and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

-

Harvesting and Freezing: Harvest plant tissue (typically 0.1-1.0 g fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.[19]

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Extraction Solvent: Add a cold extraction solvent, typically 80% methanol (B129727) or a mixture of methanol and ethyl acetate.[20] An internal standard (e.g., deuterated JA) should be added at this stage for accurate quantification.

-

Extraction: Incubate the mixture at 4°C for several hours to overnight with constant agitation.

-

Centrifugation: Centrifuge the extract to pellet the solid plant material. Collect the supernatant.

Purification

-

Solid-Phase Extraction (SPE): The crude extract is often purified using a C18 SPE cartridge to remove interfering compounds.[19][20]

-

Elution: Elute the bound jasmonates from the SPE cartridge using a suitable solvent, such as 60% methanol.[19]

Derivatization (for GC-MS)

-

Methylation: For GC-MS analysis, the carboxylic acid group of JA is typically derivatized to its methyl ester (methyl jasmonate) using diazomethane (B1218177) or other methylating agents.[19][21] This increases the volatility of the compound for gas chromatography.

Quantification

-

GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[7]

-

LC-MS/MS Analysis: For LC-MS/MS, the purified extract (without derivatization) is injected into a liquid chromatograph coupled to a tandem mass spectrometer. This method offers high sensitivity and specificity for the direct analysis of JA.[18][22]

Jasmonic Acid Signaling Pathway

The perception and transduction of the jasmonic acid signal involve a cascade of molecular events that ultimately lead to changes in gene expression. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.

Caption: The Jasmonic Acid Signaling Pathway.

Conclusion

Jasmonic acid is a vital signaling molecule with a widespread occurrence in the plant kingdom and beyond. Its concentration within plants is dynamically regulated, reflecting its crucial roles in development and stress responses. The methodologies for its extraction and quantification are well-established, enabling researchers to probe its complex functions. A deeper understanding of the jasmonic acid signaling pathway continues to unveil intricate regulatory networks that govern plant life, offering potential avenues for crop improvement and the development of novel therapeutic agents.

References

- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of jasmonic acid by capillary gas chromatography-negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Jasmonic acid/methyl jasmonate accumulate in wounded soybean hypocotyls and modulate wound gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence Supporting a Role of Jasmonic Acid in Arabidopsis Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disclosure of salicylic acid and jasmonic acid-responsive genes provides a molecular tool for deciphering stress responses in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Endogenous auxin and jasmonic acid levels are differentially modulated by abiotic stresses in rice [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Jasmonic acid levels decline in advance of the transition to the adult phase in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 21. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

biological role of jasmonic acid in plant development

An In-depth Technical Guide on the Biological Role of Jasmonic Acid in Plant Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that act as critical signaling molecules in orchestrating a wide array of plant developmental processes and responses to environmental stimuli.[1][2] Initially identified for their role in plant defense against herbivores and pathogens, JAs are now recognized as integral regulators of vegetative and reproductive growth.[1] They influence root development, flower maturation, leaf senescence, and trichome formation.[3][4][5][6] The core of the JA signaling pathway involves the perception of the bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] This interaction triggers the ubiquitination and subsequent degradation of JAZ proteins, releasing transcription factors, most notably MYC2, to activate the expression of JA-responsive genes.[9][10] Jasmonate signaling is intricately connected with other hormonal pathways, including those of auxin, gibberellin, salicylic (B10762653) acid, and ethylene (B1197577), forming a complex regulatory network that balances growth and defense.[11][12] This guide provides a detailed overview of JA biosynthesis, signaling, its multifaceted roles in plant development with supporting quantitative data, and key experimental protocols for its study.

Jasmonic Acid Biosynthesis

Jasmonic acid is synthesized via the octadecanoid pathway, a conserved metabolic route that begins with the fatty acid α-linolenic acid (18:3) released from chloroplast membranes.[2][13] The synthesis involves enzymes located in the chloroplast and peroxisome, with the final conversion steps occurring in the cytoplasm.[2]

The key steps are:

-

Chloroplast: α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) through the sequential action of 13-lipoxygenase (13-LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[14][15]

-

Peroxisome: OPDA is transported into the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes a series of β-oxidations to produce JA.[1]

-

Cytoplasm: In the cytoplasm, JA is conjugated to the amino acid L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to form the biologically active compound (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][16]

The Core Jasmonate Signaling Pathway

The perception and transduction of the JA signal are mediated by a well-defined molecular mechanism centered around the COI1-JAZ co-receptor complex.[17][18]

-

In the absence of JA-Ile (Resting State): JAZ proteins bind to and repress various transcription factors (TFs), including MYC2, preventing the expression of JA-responsive genes.[7][9]

-

In the presence of JA-Ile (Active State): JA-Ile acts as a "molecular glue," promoting the interaction between COI1 and a specific degron motif in the JAZ protein.[7][19] COI1 is the F-box protein component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9] The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein.[18]

-

Signal Activation: The ubiquitinated JAZ protein is subsequently degraded by the 26S proteasome.[20] This degradation releases MYC2 and other TFs, which can then activate the transcription of hundreds of downstream genes involved in defense and development.[1][9]

-

Negative Feedback: Among the genes activated by MYC2 are the JAZ genes themselves. The newly synthesized JAZ proteins can then bind to MYC2, re-establishing repression and creating a negative feedback loop that attenuates the signal.[17]

Role of JA in Key Developmental Processes

Jasmonic acid is a pleiotropic hormone that regulates numerous aspects of plant development, often by mediating the balance between growth and defense.[1]

Root Development

JA is a potent inhibitor of primary root growth while simultaneously promoting the formation of lateral roots.[6] This response is thought to help plants forage for nutrients under stress conditions. The inhibitory effect on the primary root is due to a reduction in both cell division and cell elongation.[6] This process involves a complex crosstalk with auxin signaling. JA can induce auxin biosynthesis and modulate its transport, while also directly repressing key regulators of the root stem cell niche, such as the PLETHORA (PLT) transcription factors.[6][21]

| Developmental Process | Effect of Jasmonic Acid | Key Regulatory Nodes | Citation |

| Primary Root Growth | Inhibition | MYC2, PLT1, PLT2 | [6][21] |

| Lateral Root Formation | Promotion | COI1, ERF109, ASA1, YUC2 | [6] |

| Root Hair Elongation | Promotion | COI1, JAZ, MYC2 | [20] |

Flower Development and Fertility

JAs are essential for male fertility in many plant species, including Arabidopsis and tomato.[3][22] They regulate critical stages of stamen development, such as filament elongation, anther dehiscence, and pollen maturation and viability.[22][23] Mutants defective in JA biosynthesis or signaling are often male-sterile.[22] In tomato, JA signaling is also required for the proper development of female organs and the coordination of flower opening.[22][24] The expression of key transcription factors, such as MYB21 and MYB24, is strongly induced by JA in floral tissues to mediate these developmental events.[24]

| Developmental Process | Effect of Jasmonic Acid | Key Regulatory Nodes | Citation |

| Stamen Development | Promotes filament elongation and anther dehiscence | MYC2, MYC3, MYC4, MYB21, MYB24 | [22] |

| Pollen Viability | Essential for maturation and viability | COI1, JAZ | [22] |

| Flower Opening | Facilitates coordinated opening of petals | SlMYB21 (in tomato) | [24][25] |

| Female Fertility | Required for female organ development (species-dependent) | jai1-1 (tomato mutant) | [22] |

Leaf Senescence

Jasmonic acid is a well-established promoter of leaf senescence, the final stage of leaf development involving the programmed degradation of macromolecules and nutrient reallocation.[4][26][27] Endogenous JA levels increase significantly in senescing leaves, and the exogenous application of JA can induce premature senescence.[4][26] The JA-induced senescence program requires the core signaling pathway, as JA-insensitive mutants like coi1 exhibit delayed senescence.[26] MYC2 plays a central role by directly or indirectly activating senescence-associated genes (SAGs) and repressing genes that protect against oxidative stress, such as CATALASE2.[28]

| Parameter | Observation | Plant | Citation |

| Endogenous JA Level | 4- to 5-fold higher in senescing leaves compared to non-senescing leaves. | Arabidopsis thaliana | [26] |

| Exogenous JA Application | Induces premature senescence and expression of SAGs. | Arabidopsis thaliana | [4][28] |

| Mutant Phenotype (coi1) | Fails to undergo precocious senescence upon JA treatment. | Arabidopsis thaliana | [26] |

| Mutant Phenotype (myc2) | Exhibits delayed leaf senescence upon JA treatment. | Arabidopsis thaliana | [28] |

Trichome Development

Trichomes are hair-like epidermal structures that serve as a physical barrier against insect herbivores. Jasmonic acid is a key signal that induces trichome formation, particularly in response to wounding or herbivory.[5][29] Application of JA to unwounded plants mimics the effect of damage, leading to an increased density of trichomes on newly formed leaves.[30] This response is dependent on the COI1 receptor and involves the regulation of key trichome patterning genes, such as GLABRA3 (GL3).[5][31]

| Parameter | Observation | Plant | Citation |

| Exogenous JA Application | Increased trichome density by 70.9% compared to controls. | Arabidopsis thaliana | [30] |

| Exogenous JA Application | Increased total trichome number by 67.8% compared to controls. | Arabidopsis thaliana | [30] |

| Wounding | Induces increased trichome density on new leaves. | Arabidopsis thaliana | [5] |

| Mutant Phenotype (coi1) | Abolishes wound-induced and JA-induced trichome formation. | Arabidopsis thaliana | [5][31] |

Crosstalk with Other Phytohormones

JA does not function in isolation but engages in complex synergistic and antagonistic interactions with other hormone signaling pathways to fine-tune plant growth and defense.[12][32]

-

Auxin: JA and auxin interact to regulate root architecture.[6] JA stimulates auxin biosynthesis for lateral root formation but inhibits primary root growth in an auxin-dependent manner.[6][21]

-

Gibberellin (GA): JA and GA often act antagonistically to manage the growth-defense trade-off.[11][33] This is mediated by the direct physical interaction between JAZ proteins and DELLA proteins (key repressors of GA signaling).[12]

-

Salicylic Acid (SA): The JA and SA pathways are classically antagonistic.[34] SA, which is central to defense against biotrophic pathogens, often suppresses the JA pathway, which is crucial for defense against necrotrophic pathogens and herbivores.

-

Ethylene (ET): JA and ethylene often act synergistically in defense against certain necrotrophic pathogens and in the regulation of some developmental processes.[33]

Key Experimental Protocols

Protocol: Quantification of Endogenous JA by GC-MS

This protocol provides a general workflow for the quantification of jasmonic acid from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust method.

-

Tissue Harvest & Homogenization: Flash-freeze 100-500 mg of plant tissue in liquid nitrogen. Grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Add an extraction solvent (e.g., 80% methanol/water with an antioxidant like BHT) containing a known amount of a labeled internal standard (e.g., [²H₂]JA). Vortex thoroughly and incubate at 4°C with shaking.

-

Centrifugation & Supernatant Collection: Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE): To clean up and concentrate the sample, pass the supernatant through an SPE cartridge (e.g., C18). Wash the cartridge to remove interfering compounds and then elute the JAs with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen gas. To make the JA volatile for GC analysis, derivatize it by adding a methylation agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to convert JA to methyl jasmonate (MeJA).

-

GC-MS Analysis: Re-dissolve the derivatized sample in a solvent like hexane. Inject the sample into a GC-MS system. The compounds are separated on the GC column based on their boiling points and retention times and then identified and quantified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: Calculate the amount of endogenous JA by comparing the peak area of the analyte to the peak area of the known amount of internal standard.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the relative expression levels of JA-responsive genes (e.g., VSP2, PDF1.2, JAZ genes).

References

- 1. mdpi.com [mdpi.com]

- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate action and crosstalk in flower development and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Frontiers | Integration of Jasmonic Acid and Ethylene Into Auxin Signaling in Root Development [frontiersin.org]

- 7. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Action and biosynthesis of jasmonic acid | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. Jasmonate-regulated root growth inhibition and root hair elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Jasmonates in flower and seed development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Evidence Supporting a Role of Jasmonic Acid in Arabidopsis Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Jasmonic acid promotes leaf senescence through MYC2-mediated repression of CATALASE2 expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Role of Jasmonic acid in plant development and defense responses | PPTX [slideshare.net]

- 30. Interactive Effects of Jasmonic Acid, Salicylic Acid, and Gibberellin on Induction of Trichomes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. austinpublishinggroup.com [austinpublishinggroup.com]

- 33. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Progress on trichome development regulated by phytohormone signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Jasmonic Acid Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a pivotal role in regulating a wide array of physiological and developmental processes in plants. These include defense responses against biotic and abiotic stresses, as well as the regulation of growth, development, and secondary metabolism. This technical guide provides a comprehensive overview of the core jasmonic acid signaling pathway, from the biosynthesis of the active hormone to the transcriptional reprogramming of JA-responsive genes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative data on key interactions, and established experimental protocols to study this critical signaling cascade.

Introduction

The jasmonate signaling pathway is a crucial component of the plant's ability to respond to its environment. Initially identified for its role in plant defense against herbivores and necrotrophic pathogens, the functions of JA are now known to be far more diverse, encompassing roles in development, reproduction, and symbiotic interactions. The core of the JA signaling pathway involves a sophisticated mechanism of de-repression, where the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), triggers the degradation of transcriptional repressors, thereby activating the expression of a vast suite of downstream genes. Understanding the intricacies of this pathway is essential for developing strategies to enhance plant resilience and for the discovery of novel bioactive compounds with applications in agriculture and medicine.

The Core Signaling Cascade

The central players in the jasmonic acid signaling pathway are the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors.

Biosynthesis of the Bioactive Hormone, JA-Ile

The signaling cascade is initiated by the synthesis of the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). This process begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the peroxisome and cytoplasm to jasmonic acid. Finally, the enzyme JASMONATE RESISTANT 1 (JAR1) conjugates JA to isoleucine to produce JA-Ile.[1]

The COI1-JAZ Co-receptor Complex

In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, including MYC2, thereby preventing the expression of JA-responsive genes.[2] The perception of JA-Ile occurs through its binding to a co-receptor complex composed of COI1 and a JAZ protein.[1][3] COI1 is the F-box protein component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[3][4]

The formation of the ternary complex, COI1-JA-Ile-JAZ, is a critical event in the activation of the signaling pathway. The binding of JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[1] Structural studies have revealed that the JAZ degron, the region responsible for binding to COI1, has a bipartite structure consisting of a loop and an amphipathic α-helix.[1][3][5] The loop region of the JAZ degron effectively traps JA-Ile within its binding pocket on COI1.[1] Inositol (B14025) pentakisphosphate (InsP5) has been identified as another essential component of this co-receptor complex, further stabilizing the interaction.[1]

Ubiquitination and Degradation of JAZ Repressors

Once the COI1-JA-Ile-JAZ complex is formed, the SCFCOI1 E3 ubiquitin ligase catalyzes the polyubiquitination of the JAZ protein.[4][6] This polyubiquitin (B1169507) tag marks the JAZ protein for degradation by the 26S proteasome.[2][7] The degradation of JAZ repressors is a rapid process, with studies showing a half-life of approximately 2.5 minutes for JAZ proteins upon JA treatment.

Activation of MYC Transcription Factors and Gene Expression

The degradation of JAZ proteins liberates the transcription factors they were repressing, most notably MYC2 and its close homologs MYC3 and MYC4.[2] These basic helix-loop-helix (bHLH) transcription factors can then bind to G-box elements (CACGTG) in the promoters of early JA-responsive genes, activating their transcription.[8] This initial wave of gene expression includes the upregulation of other transcription factors, leading to a hierarchical transcriptional cascade that amplifies and diversifies the plant's response to the initial stimulus.

Diagram of the Core Jasmonic Acid Signaling Pathway

A simplified model of the core jasmonic acid signaling pathway.

Quantitative Data on Key Molecular Interactions

Understanding the quantitative aspects of the molecular interactions within the JA signaling pathway is crucial for building accurate models and for designing targeted interventions.

Table 1: Binding Affinities of the COI1-JAZ Co-receptor Complex

| Interacting Proteins | Ligand | Dissociation Constant (Kd) | Method | Reference |

| COI1-ASK1 + JAZ1 | 3H-coronatine | 48 ± 13 nM | Radioligand Binding Assay | [9][10] |

| COI1-ASK1 + JAZ6 | 3H-coronatine | 68 ± 15 nM | Radioligand Binding Assay | [9][10] |

| COI1-JAZ6 complex | (+)-7-iso-JA-Ile | Ki = 1.8 µM | Competition Assay | [10] |

| COI1-JAZ6 complex | (-)-JA-Ile | Ki = 18 µM | Competition Assay | [10] |

| COI1 + JAZ1 degron peptide | 3H-coronatine | 108 ± 29 nM | Radioligand Binding Assay | [9] |

Table 2: Expression Changes of Selected JA-Responsive Genes in Arabidopsis thaliana

| Gene | Function | Fold Change (MeJA treatment) | Method | Reference |

| VSP1 (At5g22240) | Vegetative Storage Protein | > 3 | cDNA Macroarray | [11] |

| LOX2 (At3g45140) | Lipoxygenase (JA Biosynthesis) | > 3 | cDNA Macroarray | [11] |

| AOS (At5g42650) | Allene Oxide Synthase (JA Biosynthesis) | > 3 | cDNA Macroarray | [11] |

| JAZ1 (At1g19180) | JAZ Repressor | > 3 | cDNA Macroarray | [11] |

| MYC2 (At1g32640) | Transcription Factor | > 3 | cDNA Macroarray | [11] |

| PDF1.2 (At5g44420) | Plant Defensin | Upregulated | Microarray | [12] |

| THI2.1 (At1g72260) | Thionin | Upregulated | Microarray | [12] |

| JR1 (At3g16720) | Jasmonate-responsive protein | Upregulated | Microarray | [12] |

| CAB1 (At1g29930) | Chlorophyll a/b binding protein | Downregulated | Microarray | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the jasmonic acid signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for JAZ-MYC Interaction

The Y2H system is a powerful technique to identify and confirm protein-protein interactions in vivo.

Objective: To determine if a specific JAZ protein interacts with the transcription factor MYC2.

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., MYC2) is fused to the BD, and the "prey" protein (e.g., a JAZ protein) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor that activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of MYC2 into a pGBKT7 vector (or equivalent) to create a fusion with the GAL4 DNA-binding domain (BD-MYC2).

-

Clone the full-length coding sequence of the JAZ gene of interest into a pGADT7 vector (or equivalent) to create a fusion with the GAL4 activation domain (AD-JAZ).

-

-

Yeast Transformation:

-

Co-transform the BD-MYC2 and AD-JAZ plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.[8][13]

-

As controls, co-transform yeast with:

-

BD-MYC2 and empty AD vector.

-

Empty BD vector and AD-JAZ.

-

Positive control plasmids (e.g., pGBKT7-53 and pGADT7-T).

-

Negative control plasmids (e.g., pGBKT7-Lam and pGADT7-T).

-

-

-

Selection and Interaction Assay:

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

-

To test for interaction, replica-plate the colonies from the SD/-Trp/-Leu plates onto selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). For more stringent selection, also use medium lacking adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

-

Incubate the plates at 30°C for 3-5 days.

-

-

β-Galactosidase Assay (Optional but Recommended):

-

Perform a colony-lift filter assay to detect β-galactosidase activity.

-

Place a sterile filter paper onto the yeast colonies grown on the SD/-Trp/-Leu plate.

-

Freeze the filter in liquid nitrogen and then thaw it to permeabilize the yeast cells.

-

Place the filter on another filter paper soaked in Z-buffer containing X-gal.

-

Incubate at 30°C and observe for the development of a blue color, which indicates β-galactosidase activity.

-

Expected Results: Growth of yeast colonies on the selective medium (SD/-Trp/-Leu/-His) and the development of a blue color in the β-galactosidase assay for the co-transformation of BD-MYC2 and AD-JAZ indicate a positive interaction. The control transformations should not show growth on the selective medium or β-galactosidase activity.

Workflow for Yeast Two-Hybrid Assay

Workflow for a yeast two-hybrid experiment to test for JAZ-MYC2 interaction.

In Vitro Pull-Down Assay for COI1-JAZ Interaction

This assay is used to demonstrate a direct interaction between two proteins in vitro.

Objective: To confirm the JA-Ile-dependent interaction between COI1 and a JAZ protein.

Principle: A "bait" protein is immobilized on beads, and a "prey" protein is incubated with these beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by immunoblotting.

Protocol:

-

Protein Expression and Purification:

-

Express and purify a tagged version of the JAZ protein (e.g., with a GST tag) as the "bait" protein.

-

Express and purify a tagged version of COI1 (e.g., with a His tag or as part of the SCF complex) as the "prey" protein. Alternatively, the prey can be from a total protein extract of plants overexpressing a tagged COI1.

-

-

Bait Immobilization:

-

Incubate the purified GST-JAZ protein with glutathione-sepharose beads to immobilize the bait protein.

-

As a negative control, incubate beads with GST alone.

-

Wash the beads to remove unbound protein.

-

-

Binding Reaction:

-

Incubate the immobilized GST-JAZ beads with the purified prey protein (or total protein extract containing tagged COI1) in a binding buffer.

-

Set up parallel reactions with and without the addition of JA-Ile (or coronatine as a potent mimic).

-

Incubate the reactions with gentle rotation at 4°C for 1-2 hours.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection by Immunoblotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an antibody specific to the tag on the prey protein (e.g., anti-His or anti-c-Myc).

-

Detect the bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Expected Results: A band corresponding to the COI1 prey protein should be detected in the elution from the GST-JAZ beads only in the presence of JA-Ile. No band should be detected in the negative control (GST alone) or in the absence of JA-Ile.[14][15][16][17]

In Vitro Ubiquitination Assay for JAZ Proteins

This assay is used to demonstrate that a specific E3 ligase can ubiquitinate a substrate protein in vitro.

Objective: To show that SCFCOI1 can ubiquitinate a JAZ protein in a JA-Ile-dependent manner.

Protocol:

-

Reaction Components:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UbcH5).

-

Recombinant ubiquitin.

-

Recombinant SCFCOI1 complex (or purified components).

-

Recombinant tagged JAZ protein (substrate).

-

ATP.

-

Ubiquitination reaction buffer.

-

-

Reaction Setup:

-

Combine the E1, E2, ubiquitin, JAZ protein, and ATP in the reaction buffer.

-

Set up parallel reactions with and without the addition of the SCFCOI1 complex and with and without JA-Ile.

-

Incubate the reactions at 30°C for 1-2 hours.

-

-

Detection of Ubiquitination:

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Perform an immunoblot analysis using an antibody against the tag on the JAZ protein or an anti-ubiquitin antibody.

-

Expected Results: A ladder of higher molecular weight bands, corresponding to polyubiquitinated forms of the JAZ protein, should be observed only in the reaction containing all components (E1, E2, ubiquitin, SCFCOI1, JAZ, and ATP) and in the presence of JA-Ile.[18][19][20][21][22]

Conclusion

The jasmonic acid signaling pathway represents a paradigm of signal perception and response in plants, crucial for their survival and adaptation. The core mechanism, involving the COI1-JAZ co-receptor and the subsequent degradation of JAZ repressors to activate MYC transcription factors, provides a tightly regulated switch for controlling a vast array of downstream responses. This technical guide has provided an in-depth overview of this pathway, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and professionals in drug development, a thorough understanding of this pathway opens up avenues for the rational design of strategies to enhance crop protection, improve plant performance, and discover novel natural products with valuable applications. The continued exploration of the intricate regulatory networks and crosstalk with other signaling pathways will undoubtedly unveil further complexities and opportunities in the field of plant science.

References

- 1. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The Arabidopsis F-Box Protein CORONATINE INSENSITIVE1 Is Stabilized by SCFCOI1 and Degraded via the 26S Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Monitoring of methyl jasmonate-responsive genes in Arabidopsis by cDNA macroarray: self-activation of jasmonic acid biosynthesis and crosstalk with other phytohormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microarray-based screening of jasmonate-responsive genes in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Investigation of the Jasmonate ZIM-Domain Family Reveals PavJAZ8 Regulates Fruit Aroma Traits in Sweet Cherry (Prunus avium L.) [mdpi.com]

- 17. Pull-down assays [sigmaaldrich.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Ubiquitination Assay of Plant Proteins - Lifeasible [lifeasible.com]

- 22. researchgate.net [researchgate.net]

jasmonic acid derivatives and their functions

An In-depth Technical Guide to Jasmonic Acid Derivatives and Their Functions

Abstract

Jasmonates (JAs) are a class of lipid-derived phytohormones that act as critical signaling molecules in plants.[1][2] They orchestrate a wide array of physiological processes, ranging from growth and development to defense against biotic and abiotic stresses.[3][4] This guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling pathways of jasmonic acid (JA) and its key derivatives, including the bioactive hormone jasmonoyl-isoleucine (JA-Ile) and the volatile compound methyl jasmonate (MeJA).[1][5] We delve into the specific functions of these derivatives, supported by quantitative data on their biological activities. Furthermore, this document outlines detailed experimental protocols relevant to jasmonate research and explores the therapeutic potential of these compounds in medicine, owing to their anti-inflammatory and anti-cancer properties.[6][7] This technical paper is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of jasmonate biology and its applications.

Introduction

First identified in the essential oil of Jasminum grandiflorum, jasmonates are now recognized as ubiquitous signaling molecules in the plant kingdom.[4] Derived from α-linolenic acid, these oxylipins include jasmonic acid (JA), its methyl ester (MeJA), its amino acid conjugates, and various metabolic precursors and catabolites.[1][6] The most biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), functions by mediating the degradation of transcriptional repressors, thereby activating a cascade of gene expression.[5]

Functionally, jasmonates are paramount for plant survival. They are central to inducing defense mechanisms against a wide range of threats, including herbivorous insects and necrotrophic pathogens.[8][9] Beyond defense, JAs regulate numerous developmental processes such as root growth, fruit ripening, pollen development, and senescence.[1][2][3] The structural similarity of jasmonates to mammalian prostaglandins (B1171923) has also spurred research into their potential as therapeutic agents, with studies demonstrating significant anti-cancer and anti-inflammatory activities.[6][10] This guide will systematically explore the molecular underpinnings of these functions.

Biosynthesis of Jasmonic Acid and Its Derivatives

The biosynthesis of jasmonates is a well-defined pathway that occurs across three distinct cellular compartments: the chloroplast, the peroxisome, and the cytoplasm.[6] The process initiates in the chloroplast with the release of α-linolenic acid (α-LeA) from plastid membranes.[1][11]

-

Chloroplast Phase : α-LeA is oxygenated by 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[6] This is subsequently converted by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) into the precursor cis-(+)-12-oxophytodienoic acid (OPDA).[11][12]

-

Peroxisome Phase : OPDA is transported into the peroxisome, where it is reduced by OPDA reductase 3 (OPR3).[11] The resulting compound undergoes three cycles of β-oxidation, a process involving acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and L-3-ketoacyl-CoA thiolase (KAT), to shorten the carboxylic acid side chain, yielding jasmonic acid (JA).[6]

-

Cytoplasm Phase : JA is then transported to the cytoplasm, where it can be converted into its various active or inactive derivatives. The enzyme JASMONATE RESISTANT 1 (JAR1) conjugates JA with L-isoleucine to form the highly active JA-Ile.[13][12] Alternatively, JA can be methylated by JA carboxyl methyltransferase (JMT) to produce the volatile derivative methyl jasmonate (MeJA).[13]

The Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are mediated by a well-characterized molecular mechanism centered around three core components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[1][3]

-

In the absence of stress (low JA-Ile): JAZ proteins act as transcriptional repressors. They bind to and inhibit various transcription factors, including MYC2. JAZ proteins also recruit a co-repressor complex that includes TOPLESS (TPL) and histone deacetylases (HDAs), which maintains target gene promoters in a repressed state.[1]

-

In the presence of stress (high JA-Ile): JA-Ile accumulates and functions as a "molecular glue," promoting the formation of a co-receptor complex between COI1 and the Jas motif of a JAZ protein.[1][5] COI1 is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[3] The binding of JA-Ile and JAZ to COI1 targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of hundreds of JA-responsive genes, leading to appropriate defense or developmental responses.[8]

The JA signaling pathway exhibits significant crosstalk with other hormone pathways, notably with salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET), allowing the plant to fine-tune its responses to specific environmental challenges.[8][14][15]

Functions and Biological Activities of Key JA Derivatives

While JA is the precursor, its derivatives possess distinct and sometimes overlapping biological roles.

-

Jasmonoyl-Isoleucine (JA-Ile): This is widely regarded as the primary bioactive jasmonate in most plants.[5] Its high affinity for the COI1-JAZ co-receptor makes it the key signal for activating defense gene expression against herbivores and necrotrophic pathogens, as well as regulating developmental processes like pollen maturation and root growth inhibition.[1][3]

-

Methyl Jasmonate (MeJA): As a volatile methyl ester, MeJA plays a crucial role in airborne plant-to-plant communication, warning neighboring plants of impending threats.[1][11] It is a potent elicitor used in biotechnology to induce the production of valuable secondary metabolites in plant cell cultures.[9] Furthermore, MeJA has been extensively studied for its therapeutic properties, including the induction of apoptosis in cancer cells.[7][11]

-

12-oxo-phytodienoic acid (OPDA): Initially considered only a precursor to JA, OPDA is now known to have JA-independent signaling functions, particularly in defense responses in Arabidopsis.[5][14] It can activate certain defense genes and is involved in regulating embryo development.[13]

-

Therapeutic Potential: The structural similarity between jasmonates and prostaglandins, which are key inflammatory mediators in mammals, has led to the investigation of JAs as therapeutic agents.[6][7] Both JA and MeJA have demonstrated significant anti-inflammatory and anti-cancer activities in preclinical studies.[10][16] They can induce apoptosis, arrest the cell cycle, and inhibit cancer cell proliferation.[6]

Quantitative Data on Jasmonate Activity

The biological effects of jasmonates are often dose-dependent. Exogenous application is a common technique to study their function and leverage their activity for biotechnological purposes.

Table 1: Elicitation of Secondary Metabolites by JA/MeJA

| Plant System | Elicitor | Concentration | Target Metabolite | Fold/Percent Increase | Reference |

|---|---|---|---|---|---|

| Eclipta prostrata hairy roots | Jasmonic Acid (JA) | 100 µM | Wedelolactone | 5.2-fold | [17] |

| Eclipta prostrata hairy roots | Jasmonic Acid (JA) | 100 µM | 3,5-di-O-caffeoylquinic acid | 2.47-fold | [17] |

| Cananga odorata suspension culture | Methyl Jasmonate (MeJA) | 1.5 mM | ß-copaene | 413.11% | [9] |

| Cananga odorata suspension culture | Methyl Jasmonate (MeJA) | 2.5 mM | Caryophyllene | 22.83% |[9] |

Table 2: Cytotoxicity of Methyl Jasmonate (MeJA) against Cancer Cells

| Cell Line | Cancer Type | IC₅₀ Concentration | Reference |

|---|

| Various | General | 0.4 - 5 mM |[18] |

Methodologies and Experimental Protocols

Investigating the roles of jasmonates involves a range of molecular and biochemical techniques. Below are generalized protocols for key experiments.

Protocol: Elicitor Treatment of Plant Cell Suspension Cultures

This protocol describes the general steps for inducing secondary metabolite production using MeJA as an elicitor.

-

Culture Preparation: Grow plant cell suspension cultures in a suitable liquid medium (e.g., Murashige and Skoog) on an orbital shaker under controlled light and temperature conditions until they reach the mid-logarithmic growth phase.

-

Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in ethanol (B145695) or DMSO. Further dilute the stock solution with sterile culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM).

-

Elicitation: Aseptically add the MeJA solution to the cell cultures. An equal volume of the solvent (ethanol/DMSO) should be added to control cultures.

-

Incubation: Return the flasks to the orbital shaker and incubate for a defined period (e.g., 24, 48, 72 hours).

-

Harvesting: Separate the cells from the medium by vacuum filtration. Freeze both the cells (biomass) and the medium immediately in liquid nitrogen and store at -80°C for subsequent analysis.

Protocol: Metabolite Extraction and HPLC Analysis

-

Extraction: Lyophilize (freeze-dry) the harvested cell biomass to determine dry weight. Grind the dried biomass to a fine powder. Extract the metabolites using a suitable solvent, such as methanol (B129727) or ethyl acetate, often with sonication to improve efficiency.

-

Sample Preparation: Centrifuge the extract to pellet cell debris. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., C18) and detector (e.g., UV/Vis or Mass Spectrometer).

-

Quantification: Run a standard curve using a pure compound of the target metabolite to quantify its concentration in the samples.

Protocol: Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Extract total RNA from frozen, ground cell biomass using a commercial kit or a TRIzol-based method.

-

RNA Purification and Quantification: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target JA-responsive genes (e.g., LOX, PAL), and a suitable reference (housekeeping) gene. Use a SYBR Green-based master mix.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Conclusion

Jasmonic acid and its derivatives are indispensable signaling molecules with multifaceted roles in plant biology and significant potential in biotechnology and medicine. The core COI1-JAZ-MYC2 signaling module provides a robust framework for understanding how plants perceive and respond to a myriad of environmental and developmental cues. Key derivatives like JA-Ile and MeJA have specialized functions, acting as a precise internal hormone and a broad-acting airborne signal, respectively. The ability of jasmonates to potently induce the synthesis of specialized metabolites makes them valuable tools in industrial biotechnology. Furthermore, their pro-apoptotic and anti-inflammatory effects in mammalian cells highlight a promising avenue for the development of novel therapeutics. Future research will likely focus on further dissecting the complex regulatory networks that integrate JA signaling with other pathways and translating the potent biological activities of these compounds into practical agricultural and clinical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 5. The Rise and Fall of Jasmonate Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Jasmonates promote enhanced production of bioactive caffeoylquinic acid derivative in Eclipta prostrata (L.) L. hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

evolution of jasmonic acid signaling mechanisms

An In-depth Technical Guide to the Evolution of Jasmonic Acid Signaling Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that are central to plant defense and development. The signaling mechanism that translates the JA signal into a physiological response is a sophisticated pathway orchestrated by a co-receptor complex. This technical guide provides a detailed examination of the evolutionary trajectory of this signaling pathway, from its origins in early land plants to its diversification in modern angiosperms. We will explore the stepwise assembly of the core signaling components, the quantitative aspects of their interactions, detailed protocols for key analytical experiments, and the functional consequences of this evolutionary journey.

The Canonical Jasmonate Signaling Pathway in Angiosperms

In model angiosperms like Arabidopsis thaliana, the core JA signaling module is well-characterized. The pathway is triggered by the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] In the absence of this signal, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[2][3] JAZ proteins bind to and inhibit various transcription factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor that regulates the expression of early JA-responsive genes.[4][5]

Upon stress, such as herbivory or wounding, JA-Ile levels rise and the hormone acts as a "molecular glue," facilitating the interaction between JAZ repressors and the F-box protein CORONATINE INSENSITIVE 1 (COI1).[6] COI1 is part of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[1][4] The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein and its subsequent degradation by the 26S proteasome.[6][7] The removal of the JAZ repressors liberates MYC2 to activate the transcription of downstream genes, initiating a cascade of defense and developmental responses.[5]

Evolutionary Origin and Assembly of the JA Signaling Module

Phylogenetic and comparative genomic analyses have illuminated the stepwise evolution of the jasmonate signaling pathway, which appears to have been assembled during the critical transition of plants from aquatic to terrestrial environments approximately 473 to 515 million years ago.[8]

-

Charophycean Algae (Ancestors): The key components of the canonical signaling pathway—COI1, JAZ, and MYC2—are absent in charophyte algae, the closest aquatic relatives of land plants.[8] However, these algae do possess genes from the TIFY family, which are the evolutionary precursors to JAZ proteins.[8] Furthermore, phylogenetic analysis suggests that MYC-like transcription factors first appeared in charophycean algae, predating the other core components of the JA pathway.[9][10]

-

Bryophytes (Emergence): The complete core signaling module, including orthologs of COI1, JAZ, and MYC2, is present in early diverging land plants like the liverwort Marchantia polymorpha.[1][8] This indicates that the pathway was established at the base of land plant evolution. However, the active ligand in M. polymorpha is not JA-Ile but its precursor, dinor-12-oxo-phytodienoic acid (dn-OPDA).[7][11][12] The M. polymorpha genome contains only a single JAZ gene, in stark contrast to the expanded families in angiosperms.[13]

-

Lycophytes (Transition): Lycophytes, an ancient lineage of vascular plants, represent a key evolutionary intermediate. Their COI1/JAZ co-receptors show features of both bryophytes and angiosperms, retaining the ability to perceive both dn-OPDA and JA-Ile, though with different efficiencies.[13]

-

Angiosperms (Diversification): In flowering plants, the pathway has undergone significant diversification. This includes a crucial mutation in the COI1 receptor that shifted its binding preference decisively from dn-OPDA to JA-Ile.[13] Concurrently, the JAZ gene family expanded dramatically (e.g., Arabidopsis has 13 JAZ members), allowing for neofunctionalization and the fine-tuning of JA responses in different tissues and under various stress conditions.[13][14]

Quantitative Data on Co-Receptor Interactions

The stability of the COI1-JAZ co-receptor complex is dependent on the presence of the JA-Ile ligand and is characterized by high-affinity interactions. Quantitative binding assays have been crucial in defining the pharmacology of this system.

Table 1: Expansion of the JAZ Gene Family Across Plant Lineages

| Plant Lineage | Representative Species | Number of JAZ Genes | Citation(s) |

|---|---|---|---|

| Bryophyte | Marchantia polymorpha | 1 | [13] |

| Dicot | Arabidopsis thaliana | 13 | [13][15] |

| Monocot | Zea mays (Maize) | 16 | [16] |

| Dicot | Solanum lycopersicum (Tomato) | 26 |[15] |

Table 2: Binding Affinities within the Arabidopsis thaliana COI1-JAZ Co-Receptor Complex Binding affinities were determined using in vitro radioligand binding assays with 3H-coronatine, a high-affinity mimic of JA-Ile.

| Interacting Proteins | Ligand | Affinity Constant | Value | Citation(s) |

| AtCOI1-ASK1 + AtJAZ1 | 3H-coronatine | Kd | 48 ± 13 nM | [17][18][19] |

| AtCOI1-ASK1 + AtJAZ6 | 3H-coronatine | Kd | 68 ± 15 nM | [17][18][19] |

| AtCOI1-ASK1 + JAZ1 degron peptide | 3H-coronatine | Kd | 108 ± 29 nM | [19] |

| AtCOI1-ASK1 + AtJAZ6 | (3R,7S)-JA-Ile (active) | Ki | 1.8 µM | [17][18] |

| AtCOI1-ASK1 + AtJAZ6 | (3R,7R)-JA-Ile (less active) | Ki | 18 µM | [17][18] |

Key Experimental Protocols

The elucidation of the JA signaling pathway has relied on a suite of molecular biology techniques to identify and validate protein-protein interactions.

Protocol: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

The Y2H system is a genetic method used to discover binary protein-protein interactions.[20][21] It relies on the reconstitution of a functional transcription factor (e.g., GAL4) that drives the expression of a reporter gene.

Objective: To test the JA-Ile-dependent interaction between COI1 and a JAZ protein.

Methodology:

-

Vector Construction:

-

Clone the full-length coding sequence (CDS) of COI1 into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-Binding Domain (BD).

-

Clone the full-length CDS of a JAZ protein into a "prey" vector (e.g., pGADT7), fusing it to the GAL4 Activation Domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the BD-COI1 and AD-JAZ plasmids.

-

Plate the transformed yeast on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

-

-

Interaction Assay:

-

Inoculate liquid cultures of the co-transformed yeast in SD/-Trp/-Leu medium and grow overnight.

-

Plate serial dilutions of the yeast culture onto two types of selection media:

-

Control: SD/-Trp/-Leu

-

High-Stringency Selection: SD medium lacking Trp, Leu, Histidine, and Adenine (SD/-Trp/-Leu/-His/-Ade).

-

-

Crucially, prepare two sets of high-stringency plates: one supplemented with the active hormone (e.g., 50 µM JA-Ile or coronatine) and a control plate with a solvent (e.g., ethanol).

-

-

Analysis:

-

Incubate plates at 30°C for 3-5 days.

-

Growth on the high-stringency selection plate only in the presence of JA-Ile indicates a hormone-dependent interaction between COI1 and the JAZ protein.[3]

-

Protocol: Co-Immunoprecipitation (Co-IP) from Plant Tissues

Co-IP is a technique used to isolate a specific protein and its binding partners from a cell lysate, confirming in vivo interactions.[21][22]

Objective: To validate the interaction between COI1 and JAZ within plant cells.

Methodology:

-

Plant Material:

-

Use transgenic plants expressing a tagged version of the bait protein (e.g., 35S:MYC-COI1).

-

Grow seedlings under standard conditions and treat with 100 µM MeJA or a mock solution for a specified time (e.g., 1 hour) before harvesting.

-

-

Protein Extraction:

-

Flash-freeze ~1g of plant tissue in liquid nitrogen and grind to a fine powder.

-

Resuspend the powder in 2-3 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant (total protein extract).

-

-

Immunoprecipitation:

-

Incubate the total protein extract with an antibody specific to the tag on the bait protein (e.g., anti-MYC antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G-conjugated magnetic beads or agarose (B213101) resin to the mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Use a magnetic rack or gentle centrifugation to collect the beads. Discard the supernatant.

-

Wash the beads 3-5 times with cold IP buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in 1x SDS-PAGE loading buffer.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the bait protein (anti-MYC) to confirm successful immunoprecipitation.

-

Probe a separate membrane (or strip and re-probe the same one) with a primary antibody against the suspected interacting partner (anti-JAZ) to detect its presence in the pull-down fraction. A band for JAZ in the sample from the MYC-COI1 plant (but not in a wild-type control) confirms the interaction.

-

Conclusion and Future Directions